Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate
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Overview
Description
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system . For this specific compound, the starting materials would include 7-chloro-4,6-dimethoxyindole and methyl chloroformate, which undergo esterification to yield the final product .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated indole derivatives .
Scientific Research Applications
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring system can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,6-dimethoxy-1H-indole-2-carboxylate
- 7-Chloro-4,6-dimethoxy-1H-indole-2-carboxylic acid
- 4,6-Dimethoxy-1H-indole-2-carboxylate derivatives
Uniqueness
Methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate is unique due to the presence of both chloro and methoxy substituents on the indole ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H12ClNO4 |
---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
methyl 7-chloro-4,6-dimethoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO4/c1-16-8-5-9(17-2)10(13)11-6(8)4-7(14-11)12(15)18-3/h4-5,14H,1-3H3 |
InChI Key |
QRSQXVPZSOZSPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=C(N2)C(=O)OC)Cl)OC |
Origin of Product |
United States |
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